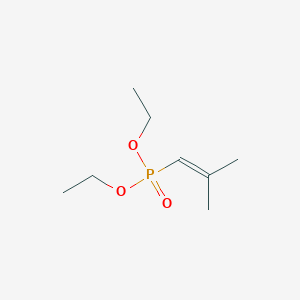
Diethyl (2-methylprop-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-methylprop-1-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C7H15O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-methylprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with an appropriate alkene under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite reacts with the alkene to form the desired phosphonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-methylprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to replace the ethoxy groups.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (2-methylprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, such as antifouling agents.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl (2-methylprop-1-en-1-yl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the alkene group.
Diethyl allylphosphonate: Similar but with a different alkene substitution pattern.
Diethyl (2-methylallyl)phosphonate: A closely related compound with similar reactivity.
Uniqueness
Diethyl (2-methylprop-1-en-1-yl)phosphonate is unique due to its specific alkene substitution, which provides distinct reactivity patterns compared to other phosphonates. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise control over reaction outcomes.
Propriétés
Numéro CAS |
58142-40-8 |
|---|---|
Formule moléculaire |
C8H17O3P |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-methylprop-1-ene |
InChI |
InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
UCCIWGKPAPDPCU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


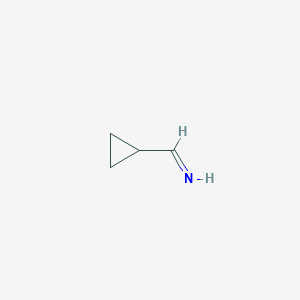


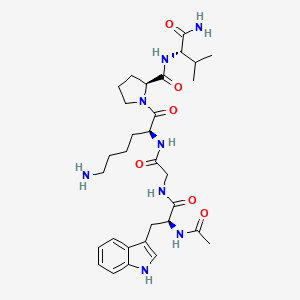

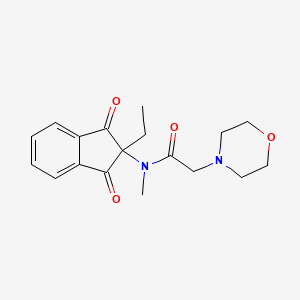
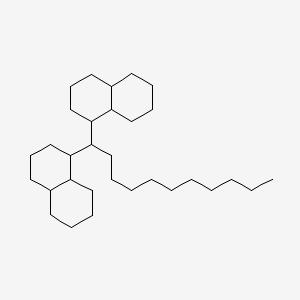
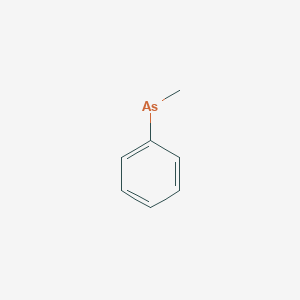
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
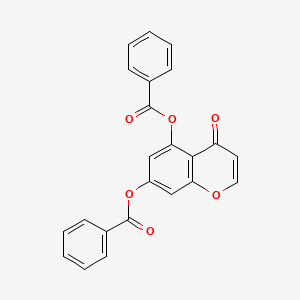
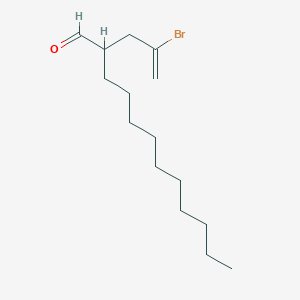
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
